molecular formula C16H7F5O3S B3043552 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate CAS No. 886361-18-8

2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate

Cat. No.: B3043552
CAS No.: 886361-18-8
M. Wt: 374.3 g/mol
InChI Key: CIDVIMWPRARGOJ-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate is a chemical compound with the molecular formula C16H7F5O3S and a molecular weight of 374.28 g/mol . This compound is characterized by the presence of a pentafluorophenyl group and a naphthalenesulfonate group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack.

    Electrophilic Aromatic Substitution: The naphthalenesulfonate group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitro compounds, and sulfonating agents are used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted derivatives where the nucleophile replaces one of the fluorine atoms on the pentafluorophenyl ring.

    Electrophilic Aromatic Substitution: The major products are substituted naphthalenesulfonates with various electrophilic groups attached to the naphthalene ring.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The pentafluorophenyl group enhances the compound’s reactivity by withdrawing electron density, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate is unique due to the combination of the highly electron-withdrawing pentafluorophenyl group and the aromatic naphthalenesulfonate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) naphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F5O3S/c17-11-12(18)14(20)16(15(21)13(11)19)24-25(22,23)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDVIMWPRARGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228276
Record name 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-18-8
Record name 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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